molecular formula C8H12N2S B177432 1-(Thiophen-2-yl)piperazine CAS No. 108768-19-0

1-(Thiophen-2-yl)piperazine

Cat. No. B177432
M. Wt: 168.26 g/mol
InChI Key: ANGVDUJFWRWPCE-UHFFFAOYSA-N
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Patent
US05718845

Procedure details

2-[1-(2'-hydroxyethyl)piperazino] thiophene 18 was prepared by warming a solution containing thiophene-2-thiol (1.16 g, 10.0 mmol.) and 1-(2-hydroxyethyl) piperazine (1.43 g, 11.0 mmol.) in toluene to reflux under an argon atmosphere for two hours. Completion of the reaction was confirmed by thin layer chromatography using a 4:1 ratio blend of hexane and ethyl acetate as the eluent. The reaction mixture was cooled to room temperature, and the solvent was removed in vacuo. The residue was then concentrated onto 5 g of silica. The silica was added to a medium pressure chromatography column packed with silica. The column was eluted with a 4:1 ratio blend of hexane and ethyl acetate to yield the pure piperazino-thiophene 18 (1.62 g, 76.4% yield) as a pale yellow solid.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76.4%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1S.OCC[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.CCCCCC.C(OCC)(=O)C>C1(C)C=CC=CC=1>[N:10]1([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
S1C(=CC=C1)S
Name
Quantity
1.43 g
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming a solution
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an argon atmosphere for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The residue was then concentrated onto 5 g of silica
ADDITION
Type
ADDITION
Details
The silica was added to a medium pressure chromatography column
WASH
Type
WASH
Details
The column was eluted with a 4:1 ratio blend of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 76.4%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.